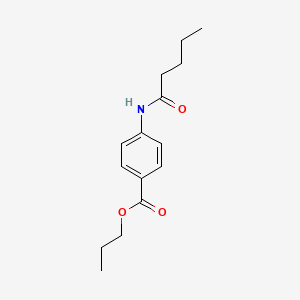![molecular formula C21H16N2O4S B4934860 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as ND-630 or ML-10302, is a chemical compound that belongs to the class of azabicyclooctanes. It is a potent and selective inhibitor of human prolyl oligopeptidase (POP), an enzyme that plays a crucial role in the degradation of neuropeptides and peptides involved in various physiological processes. ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is an enzyme that cleaves the peptide bonds of proline-containing oligopeptides and neuropeptides. This cleavage leads to the degradation of these peptides, which play important roles in various physiological processes, including pain perception, mood regulation, and cognitive function. ND-630 acts as a competitive inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, binding to the active site of the enzyme and preventing the cleavage of proline-containing peptides. This inhibition leads to an increase in the levels of these peptides, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects:
ND-630 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ND-630 increases the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function. In animal models, ND-630 has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of ND-630 is its high selectivity for 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. ND-630 is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of ND-630 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
For research on ND-630 could include clinical trials to evaluate its therapeutic potential in neurological disorders, as well as studies to investigate its mechanism of action and potential side effects. Additionally, ND-630 could be used as a tool to study the role of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in other physiological processes, such as inflammation and immune function.
Synthesis Methods
The synthesis of ND-630 involves several steps, starting from the reaction of 4-nitrophenylthiophenol with 4-bromophenylacetonitrile to obtain 4-{4-[(4-nitrophenyl)thio]phenyl}-4-oxobutanoic acid. This intermediate is then transformed into the corresponding amide by reaction with 2-(3-aminopropyl)-1,3-propanediamine. Finally, the cyclization of the amide with phosgene yields ND-630 in high yield and purity.
Scientific Research Applications
ND-630 has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly those associated with the dysregulation of neuropeptide signaling pathways. In vitro studies have shown that ND-630 is a potent and selective inhibitor of 4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, with an IC50 value in the low nanomolar range. This inhibition leads to an increase in the levels of various neuropeptides, including substance P, enkephalins, and dynorphins, which are involved in pain perception, mood regulation, and cognitive function.
properties
IUPAC Name |
4-[4-(4-nitrophenyl)sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20-18-12-1-2-13(11-12)19(18)21(25)22(20)14-3-7-16(8-4-14)28-17-9-5-15(6-10-17)23(26)27/h1-10,12-13,18-19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYXNQQJDPKKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)